GFB-204
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GFB204; GFB-204; GFB 204. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
GFB-204 distinguishes itself from other angiogenesis inhibitors through its dual-target mechanism and structural design. Below is a comparative analysis with key analogs:
Table 1: Pharmacological and Structural Comparison
Key Findings:
Dual vs. Single Target Specificity
- This compound uniquely blocks both PDGF and VEGF pathways, whereas first-generation calixarene-based inhibitors (e.g., those from Sebti et al.’s library) primarily target single receptors . Broad-spectrum kinase inhibitors like sunitinib lack this precision, leading to systemic toxicity .
Structural Advantages
- The calix[4]arene scaffold of this compound enables multivalent interactions with PDGF and VEGF, contrasting with linear peptides (e.g., GGTI-2418) or small molecules that rely on single binding motifs . This design mimics natural protein-protein interaction interfaces, enhancing potency .
Preclinical Efficacy
- At 5 mg/kg , this compound achieves tumor growth suppression comparable to sunitinib but with reduced off-target effects . In contrast, HBS 3, an α-helix mimetic, disrupts Ras signaling but lacks data on in vivo antitumor activity .
Developmental Challenges
Q & A
Q. What is the molecular mechanism of GFB-204 in inhibiting receptor tyrosine kinase (RTK) signaling pathways?
Q. How do researchers validate the selectivity of this compound across growth factor pathways?
Selectivity is tested by exposing cell lines to alternative growth factors (e.g., EGF, bFGF, IGF-1) and measuring downstream signaling via phospho-specific antibodies. For example, this compound shows no significant inhibition of EGF-stimulated Erk phosphorylation, confirming its specificity for PDGF/VEGF pathways. Negative controls (e.g., solvent-only treatments) and positive controls (e.g., known pathway inhibitors) are critical for assay reliability .
Q. What in vitro models are used to assess this compound’s anti-angiogenic effects?
Endothelial cell capillary network formation assays (e.g., Matrigel tubule formation) are standard. This compound reduces tubule length and branching by >60% at 500 nM, quantified using image analysis software (ImageJ). Co-culture systems with tumor cells further simulate tumor microenvironment interactions .
Advanced Research Questions
Q. How should researchers design dose-response experiments to optimize this compound’s therapeutic window?
- Step 1: Establish a concentration range (e.g., 10 nM–1 µM) based on IC₅₀ values.
- Step 2: Use viability assays (MTT/CellTiter-Glo) to differentiate cytotoxic vs. cytostatic effects.
- Step 3: Apply pharmacokinetic modeling (e.g., Hill equation) to predict in vivo efficacy. Note: Include negative controls (vehicle) and account for batch variability in compound solubility .
Q. What experimental strategies resolve contradictory data in this compound’s efficacy across cancer models?
Contradictions often arise from tumor heterogeneity or microenvironment differences. Solutions include:
- Multi-model validation: Test this compound in ≥3 cell lines (e.g., breast MDA-MB-231, lung A549, glioblastoma U87) with distinct genetic backgrounds.
- Orthogonal assays: Combine phosphoproteomics with RNA-seq to identify compensatory pathways (e.g., MAPK/STAT3 crosstalk).
- Meta-analysis: Compare results with published inhibitors (e.g., sunitinib) to contextualize efficacy .
Q. What methodologies are recommended for analyzing this compound’s impact on tumor growth in vivo?
- Xenograft models: Use immunodeficient mice implanted with human tumor cells. Measure tumor volume biweekly.
- Endpoint analysis: Harvest tumors for histology (H&E staining) and immunohistochemistry (CD31 for angiogenesis).
- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) and report effect sizes. Example Finding: this compound (50 mg/kg, daily oral) reduces tumor volume by 55% vs. control (p < 0.001) in MDA-MB-231 xenografts .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality control: Use HPLC-MS to verify purity (>98%) and stability (e.g., no degradation at −80°C).
- Bioactivity confirmation: Re-test each batch in a baseline assay (e.g., PDGFR-β phosphorylation).
- Documentation: Adhere to FAIR data principles by reporting synthesis protocols in supplementary materials .
Q. What are best practices for replicating this compound studies across laboratories?
- Standardized protocols: Share step-by-step methods (e.g., cell culture conditions, antibody dilutions).
- Data transparency: Publish raw data (e.g., flow cytometry files) in repositories like Figshare.
- Collaborative verification: Partner with independent labs for inter-laboratory validation .
Key Data Contradictions and Solutions
| Observation | Potential Cause | Resolution Strategy |
|---|---|---|
| Variable IC₅₀ in endothelial vs. cancer cells | Differential receptor expression | Perform flow cytometry for receptor quantification |
| Inconsistent in vivo tumor suppression | Metabolic clearance differences | Optimize dosing schedules (e.g., BID dosing) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
